2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid is a complex organic compound that features a pyridine ring and multiple functional groups, including tert-butoxycarbonyl (Boc) protected amines and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid typically involves multiple steps, including the protection of amine groups with tert-butoxycarbonyl (Boc) groups, formation of the pyridine ring, and introduction of the hydroxypropanoic acid moiety. Common reagents used in these reactions include Boc anhydride, pyridine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The Boc-protected amines can be deprotected to reveal free amine groups, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Acidic conditions, such as hydrochloric acid, can be used to remove Boc protecting groups.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced pyridine derivative.
Substitution: Formation of free amine derivatives.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The Boc-protected amines can be deprotected to reveal active amine groups, which can then participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)-3-hydroxypropanoic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-3-(6-amino-pyridin-3-yl)-3-hydroxypropanoic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid is unique due to the presence of multiple Boc-protected amine groups and a hydroxypropanoic acid moiety, which provide versatility in chemical reactions and potential applications. Its structure allows for targeted modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H27N3O7 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C18H27N3O7/c1-17(2,3)27-15(25)20-11-8-7-10(9-19-11)13(22)12(14(23)24)21-16(26)28-18(4,5)6/h7-9,12-13,22H,1-6H3,(H,21,26)(H,23,24)(H,19,20,25) |
InChI Key |
FQFNJUQFDUMXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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